molecular formula C23H27N3O4S B15029655 2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B15029655
M. Wt: 441.5 g/mol
InChI Key: DLNNYXZKPOLYDU-UHFFFAOYSA-N
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Description

2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone core, a methoxyphenyl group, and a sulfanylidene moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions One common method includes the condensation of 4-methoxyphenylacetic acid with ethylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the imidazolidinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The sulfanylidene moiety and the imidazolidinone core are crucial for its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethyl isocyanate
  • 4-Methoxyphenethylamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-{1-ETHYL-3-[2-(4-METHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H27N3O4S/c1-4-25-22(28)20(15-21(27)24-17-7-11-19(30-3)12-8-17)26(23(25)31)14-13-16-5-9-18(29-2)10-6-16/h5-12,20H,4,13-15H2,1-3H3,(H,24,27)

InChI Key

DLNNYXZKPOLYDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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